2-Amino-4-nitrobenzotrifluoride
Overview
Description
Scientific Research Applications
1. Organosoluble and Light-colored Fluorinated Polyimides
- Application Summary: This research involves the synthesis of a new trifluoromethyl-substituted diamine monomer, which is prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol .
- Methods of Application: The process involves a nucleophilic substitution reaction followed by catalytic reduction with hydrazine and Pd/C . The resulting fluorinated polyimides have inherent viscosities ranging from 0.74 to 1.14 dL/g .
- Results: These polyimide films had strengths at yield of 94–119 MPa, tensile strengths of 90–118 MPa, elongations to break of 10–16%, and initial moduli of 2.0–2.4 GPa . The glass transition temperature (Tg) of these polymers were in the range of 244–297°C .
2. Synthesis and Growth of New Organic Single Crystals
- Application Summary: This research involves the growth of new organic single crystals of 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) for nonlinear optical (NLO) applications .
- Methods of Application: The crystals were grown using the slow evaporation solution technique .
- Results: The third-order nonlinear optical property of the AMPTF crystal was measured from the Z-scan technique . The results support that the AMPTF single crystal is more suitable for electronic and optical domain applications .
3. Organosoluble and Light-colored Fluorinated Polyimides
- Application Summary: This research involves the synthesis of a new trifluoromethyl-substituted diamine monomer, which is prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 9,9-bis (4-hydroxyphenyl)fluorene .
- Methods of Application: The process involves a nucleophilic substitution reaction followed by catalytic reduction with hydrazine and Pd/C . The resulting fluorinated polyimides have inherent viscosities ranging from 0.84 to 1.03 dL/g .
- Results: These polyimide films had tensile strengths of 85–105 MPa, elongations to break of 7–9%, and initial moduli of 2.13–2.42 GPa . The glass transition temperature (Tg) of these polymers were in the range of 277–331°C .
4. Synthesis of 5-fluoro-2-nitrobenzotrifluoride
- Application Summary: This research involves the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride .
- Methods of Application: The process involves nitration using mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .
- Results: The yield of 5-fluoro-2-nitrobenzotrifluoride in the millireactor could reach 96.4% at the molar ratio of HNO3/H2SO4/C7H4F4 = 3.77/0.82/1, the reaction temperature of 0°C, and the residence time of 16 min .
Safety And Hazards
2-Amino-4-nitrobenzotrifluoride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment, including face protection, is recommended when handling this chemical .
properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)11/h1-3H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHXDTHJGNCRKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372226 | |
Record name | 2-Amino-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-nitrobenzotrifluoride | |
CAS RN |
393-49-7 | |
Record name | 2-Amino-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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